molecular formula C17H28ClNO3 B5171586 1-[cyclohexyl(methyl)amino]-3-(3-methoxyphenoxy)-2-propanol hydrochloride

1-[cyclohexyl(methyl)amino]-3-(3-methoxyphenoxy)-2-propanol hydrochloride

Cat. No. B5171586
M. Wt: 329.9 g/mol
InChI Key: LLQZAGQFASBIQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[Cyclohexyl(methyl)amino]-3-(3-methoxyphenoxy)-2-propanol hydrochloride, also known as CGP 12177, is a beta-adrenergic receptor antagonist. It is widely used in scientific research to study the structure and function of beta-adrenergic receptors.

Mechanism of Action

1-[cyclohexyl(methyl)amino]-3-(3-methoxyphenoxy)-2-propanol hydrochloride 12177 is a beta-adrenergic receptor antagonist, which means that it blocks the activity of beta-adrenergic receptors. It binds to the receptor and prevents the binding of adrenaline and noradrenaline. This results in a decrease in the activity of the sympathetic nervous system, which is responsible for the fight or flight response.
Biochemical and Physiological Effects
1-[cyclohexyl(methyl)amino]-3-(3-methoxyphenoxy)-2-propanol hydrochloride 12177 has a number of biochemical and physiological effects. It reduces heart rate, blood pressure, and cardiac output. It also reduces lipolysis, which is the breakdown of fats, and glycogenolysis, which is the breakdown of glycogen. In addition, it reduces insulin secretion and glucose uptake in adipose tissue.

Advantages and Limitations for Lab Experiments

1-[cyclohexyl(methyl)amino]-3-(3-methoxyphenoxy)-2-propanol hydrochloride 12177 is a useful tool for studying the structure and function of beta-adrenergic receptors. It is highly selective for beta-adrenergic receptors and has a long half-life, which makes it useful for long-term experiments. However, it has some limitations. It is not suitable for in vivo experiments because it cannot cross the blood-brain barrier. In addition, it has some off-target effects, which can complicate the interpretation of results.

Future Directions

There are many future directions for research on 1-[cyclohexyl(methyl)amino]-3-(3-methoxyphenoxy)-2-propanol hydrochloride 12177. One area of interest is the development of more selective beta-adrenergic receptor antagonists. Another area of interest is the development of drugs that can cross the blood-brain barrier and target beta-adrenergic receptors in the brain. Finally, there is a need for more research on the physiological and pathological roles of beta-adrenergic receptors in different tissues and organs.

Synthesis Methods

1-[cyclohexyl(methyl)amino]-3-(3-methoxyphenoxy)-2-propanol hydrochloride 12177 can be synthesized using a multistep process. The first step is the reaction of 3-methoxyphenol with epichlorohydrin to form 3-(3-methoxyphenoxy)-1,2-epoxypropane. The second step is the reaction of 3-(3-methoxyphenoxy)-1,2-epoxypropane with cyclohexylmethylamine to form 1-(cyclohexylmethylamino)-3-(3-methoxyphenoxy)propan-2-ol. The final step is the reaction of 1-(cyclohexylmethylamino)-3-(3-methoxyphenoxy)propan-2-ol with hydrochloric acid to form 1-[cyclohexyl(methyl)amino]-3-(3-methoxyphenoxy)-2-propanol hydrochloride 12177 hydrochloride.

Scientific Research Applications

1-[cyclohexyl(methyl)amino]-3-(3-methoxyphenoxy)-2-propanol hydrochloride 12177 is widely used in scientific research to study the structure and function of beta-adrenergic receptors. Beta-adrenergic receptors are G protein-coupled receptors that are activated by the hormone adrenaline and the neurotransmitter noradrenaline. They play a key role in regulating the cardiovascular system, the respiratory system, and the metabolism.

properties

IUPAC Name

1-[cyclohexyl(methyl)amino]-3-(3-methoxyphenoxy)propan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO3.ClH/c1-18(14-7-4-3-5-8-14)12-15(19)13-21-17-10-6-9-16(11-17)20-2;/h6,9-11,14-15,19H,3-5,7-8,12-13H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLQZAGQFASBIQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(COC1=CC=CC(=C1)OC)O)C2CCCCC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 6943568

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